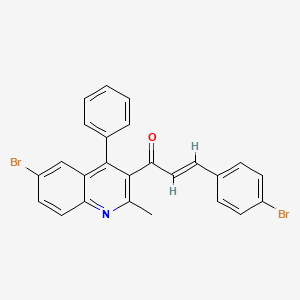

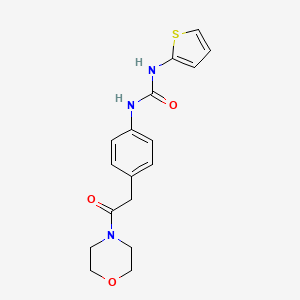

![molecular formula C16H10FN3S B2768267 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-72-5](/img/structure/B2768267.png)

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrrolo[1,2-a]pyrimidines serve as essential heterocyclic scaffolds in pharmaceuticals and agrochemicals. Their derivatives are prevalent in bioactive natural molecules and are used in drugs like lipitor , sutent , and molindone . Researchers explore modifications of this scaffold to enhance drug efficacy, selectivity, and pharmacokinetics .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Surprisingly, pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) . AIEE refers to the phenomenon where a compound’s fluorescence increases upon aggregation. Understanding these properties can lead to novel applications in optoelectronics, sensors, and imaging .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

The synthesis of unsymmetrically tetrasubstituted NH-pyrroles (NH-pyrroles with diverse substituents) is challenging. However, pyrrolo[1,2-a]pyrimidines can be synthesized as synthetic applications of NH-pyrroles. A metal-free method involving consecutive chemoselective double cyanation yields these valuable pyrrole scaffolds with good functional group tolerance .

Functional Materials and Organic Electronics

Researchers investigate pyrrolo[1,2-a]pyrimidines for their potential as functional materials in organic electronics. Their unique electronic properties make them suitable candidates for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (FETs) .

Anticancer Agents and Kinase Inhibitors

Pyrrolo[1,2-a]pyrimidines have attracted attention as potential anticancer agents. Their kinase inhibitory activity makes them promising candidates for targeted therapies. Researchers explore their effects on specific kinases involved in cancer cell proliferation and survival .

Photodynamic Therapy (PDT)

Pyrrolo[1,2-a]pyrimidines can be functionalized with photosensitizers for PDT. In PDT, light activates the photosensitizer, leading to localized cytotoxicity. Researchers investigate their potential in cancer treatment, microbial control, and other therapeutic applications .

properties

IUPAC Name |

3-(4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3S/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCADCGJTAFYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

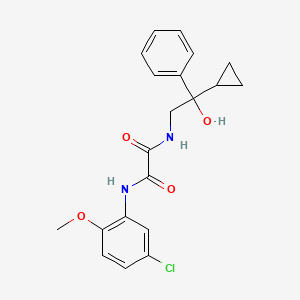

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

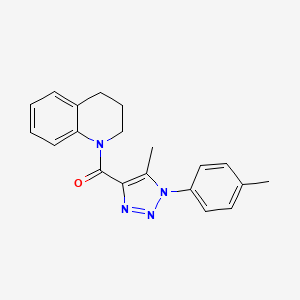

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

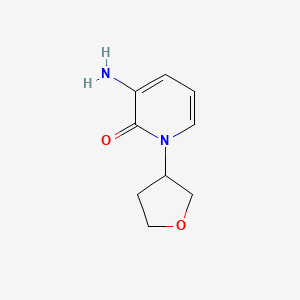

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)